molecular formula C15H14N2OS B8266596 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol CAS No. 566169-94-6

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol

Cat. No.: B8266596
CAS No.: 566169-94-6
M. Wt: 270.4 g/mol
InChI Key: WDXCWXZECJHKRF-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is particularly notable for its spectroscopic properties and its ability to bind to amyloid fibrils, making it useful in the study of neurodegenerative diseases .

Preparation Methods

The synthesis of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods involve the use of specific reagents and conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol is unique in its high fluorescence and binding affinity to amyloid fibrils, making it more effective than other standard amyloid fluorescent markers like thioflavin T . Similar compounds in the benzothiazole family include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCWXZECJHKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259803
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-94-6
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566169-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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